molecular formula C17H12ClNO3 B11634640 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- CAS No. 22359-32-6

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-

Cat. No.: B11634640
CAS No.: 22359-32-6
M. Wt: 313.7 g/mol
InChI Key: PNCXGGPCNXABHQ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- (hereafter referred to as Compound 11) is a synthetic 1,4-naphthoquinone derivative featuring a chlorine substituent at position 2 and a 4-methoxyphenylamino group at position 2. Synthesized via the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-anisidine, it is obtained as a dark purple solid in 62% yield with a melting point of 218–220°C . Its infrared (IR) spectrum displays characteristic peaks at 3250 cm⁻¹ (N–H stretch), 1676 cm⁻¹ (quinone C=O), and 1595 cm⁻¹ (aromatic C=C), confirming its structural integrity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(4-methoxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-11-8-6-10(7-9-11)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCXGGPCNXABHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400459
Record name 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22359-32-6
Record name 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(4-METHOXYANILINO)-1,4-NAPHTHOQUINONE
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Preparation Methods

Method A: Room-Temperature Reaction in Water

Procedure :

  • Reactants : DCNQ (1 mmol), 4-methoxyaniline (1 mmol).

  • Conditions : Stirred in water at room temperature (20–25°C) for 20 hours.

  • Workup : Filtered, washed with water, and purified via column chromatography (hexane/ethyl acetate, 7:3).
    Yield : 84–90%.

Mechanism :
The electron-donating methoxy group on the aniline enhances nucleophilicity, favoring substitution at the less hindered position (C3).

Method B: Reflux in Ethanol

Procedure :

  • Reactants : DCNQ (2.4 mmol), 4-methoxyaniline (2.0 mmol).

  • Conditions : Refluxed in ethanol for 2–5 hours.

  • Workup : Concentrated, purified via silica gel chromatography.
    Yield : ~52%.

Limitations :
Lower yield due to competing side reactions and solvent volatility.

Method C: Base-Catalyzed Reaction in Acetone

Procedure :

  • Reactants : DCNQ (1 mmol), 4-methoxyaniline (1 mmol).

  • Conditions : Trimethylamine (base) in acetone, refluxed for 2 hours.

  • Workup : Filtered, washed with water.
    Yield : 97%.

Advantages :

  • High Efficiency : Base accelerates substitution, minimizing byproducts.

  • Solvent Compatibility : Acetone enhances solubility of both reactants.

Comparison of Methods

Parameter Method A Method B Method C Method D
Solvent WaterEthanolAcetoneMethanol
Base/Catalyst NoneNoneTrimethylamineNone
Temperature RTRefluxReflux50–60°C
Time 20h2–5h2hNot reported
Yield 84–90%~52%97%N/A
Purification Column chromatographyColumn chromatographyFiltrationFiltration

Optimal Choice :

  • High Yield : Method C (97%) using acetone and trimethylamine.

  • Mild Conditions : Method A (RT, water) balances yield and simplicity.

Optimization Strategies

  • Selectivity : DCNQ’s C3 position is preferentially substituted due to steric hindrance at C2.

  • Base Use : Trimethylamine (Method C) or K₂CO₃ (Method D) enhances reaction rates without requiring high temperatures.

  • Solvent Choice : Water (Method A) minimizes solvent cost and waste; acetone (Method C) improves solubility.

  • Purification : Column chromatography (Methods A, B) ensures >95% purity, critical for biological assays .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form higher oxidation state compounds.

    Reduction: The quinone can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of 1,4-naphthalenedione derivatives. For instance, research indicates that compounds with naphthoquinone structures exhibit significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium luteum. The presence of the methoxyphenylamino group enhances this activity by improving solubility and bioavailability .

Table 1: Antimicrobial Activity of 1,4-Naphthalenedione Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)
1,4-NaphthalenedioneStaphylococcus aureus30 - 125
2-Chloro-3-(4-methoxyphenyl)amino-naphthoquinoneCandida tenuisLow concentrations effective
Methyl derivativesAspergillus nigerComparable to known antifungals

Anticancer Activity

1,4-Naphthalenedione derivatives have also been investigated for their anticancer properties. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and inhibition of specific cellular pathways .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)
1,4-NaphthalenedioneHeLa (cervical cancer)15
Derivative AMCF-7 (breast cancer)10
Derivative BA549 (lung cancer)12

Material Science Applications

In addition to its biological applications, the compound is being explored in material science for its properties as a dye and pigment. The unique structure allows for strong light absorption and fluorescence characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated various naphthoquinone derivatives for their antimicrobial properties against clinical isolates. The results showed that modifications to the naphthoquinone structure significantly influenced their efficacy against both bacterial and fungal pathogens .

Case Study 2: Anticancer Potential

Research conducted at a prominent university explored the effects of different naphthoquinone derivatives on cancer cell lines. It was found that specific substitutions on the naphthoquinone structure could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to enzyme inactivation.

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Substituents

  • Thiazole Derivatives: 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones demonstrate broad-spectrum activity against Plasmodium falciparum (malaria), Mycobacterium tuberculosis (tuberculosis), and Pseudomonas aeruginosa (bacterial infections). The para-fluorophenyl variant (3d) showed the highest potency, highlighting the importance of electron-withdrawing groups (e.g., fluorine) in enhancing bioactivity .
  • Thiophene/Furan Derivatives: 2-Chloro-3-[(furan-2-ylmethyl)amino]-1,4-naphthoquinone exhibited antifungal activity against Candida albicans (MIC = 0.78 µg/mL) and Aspergillus niger . Pyridinylmethylamino analogs displayed superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to enhanced π–π stacking with bacterial enzyme active sites .

Electron-Donating vs. Electron-Withdrawing Groups

  • 4-Methylphenylamino Derivative: This compound showed the strongest EGFR tyrosine kinase inhibition (IC₅₀ = 0.89 µM) among anilino derivatives, attributed to hydrophobic interactions with the ATP-binding pocket .
  • 4-Nitrophenylamino Derivative: The nitro group’s electron-withdrawing nature reduced EGFR affinity but improved redox cycling, correlating with cytotoxicity in cancer cells .
  • 4-Hydroxyphenylamino Derivative: Demonstrated potent antifungal activity (MIC = 0.78–3.12 µg/mL), suggesting hydroxyl groups enhance membrane permeability in fungi .

Aliphatic vs. Aromatic Amino Groups

  • Propylamino Derivative: 2-Chloro-3-(propylamino)-1,4-naphthoquinone (CAS 22272-27-1) lacks aromaticity, resulting in reduced antimicrobial activity compared to aryl-substituted analogs. However, its simpler structure may improve solubility .
  • Ethoxyethoxypropylamino Derivative: The extended aliphatic chain in 2-chloro-3-[[3-(2-ethoxyethoxy)propyl]amino]-1,4-naphthoquinone (CAS 22272-13-5) likely enhances bioavailability but reduces target specificity .

Physicochemical Properties

Compound Substituent Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity Highlights Reference
Compound 11 (4-Methoxyphenylamino) 4-OCH₃-C₆H₄-NH 218–220 3250, 1676, 1595 EGFR inhibition (predicted)
4-Fluorophenylamino (3d) 4-F-C₆H₄-NH Not reported Not reported Broad-spectrum antimicrobial
4-Methylphenylamino 4-CH₃-C₆H₄-NH Not reported Not reported EGFR IC₅₀ = 0.89 µM
Furan-2-ylmethylamino Furan-CH₂-NH Not reported Not reported Antifungal (MIC = 0.78 µg/mL)
Propylamino CH₂CH₂CH₂-NH Not reported Not reported Moderate solubility, low bioactivity

Mechanism of Action

  • Redox Cycling: The quinone core enables electron transfer, generating reactive oxygen species (ROS) that damage microbial or cancer cell membranes .
  • Enzyme Inhibition: Aryl-substituted derivatives (e.g., 4-methylphenylamino) bind to EGFR’s ATP pocket via H-bonding and hydrophobic interactions, blocking kinase activity .
  • Membrane Disruption : Antifungal analogs (e.g., furan derivatives) likely interact with ergosterol in fungal membranes, a mechanism akin to azole drugs .

Biological Activity

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- (CAS Number: 64505-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant case studies and research findings.

  • Molecular Formula : C17H13ClN2O3
  • Molecular Weight : 279.290 g/mol
  • Density : 1.333 g/cm³
  • Boiling Point : 455.4°C at 760 mmHg
  • Flash Point : 229.2°C

Anticancer Activity

Research has shown that derivatives of naphthoquinones exhibit promising anticancer properties. For instance, studies indicate that amino naphthoquinone derivatives can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that compounds similar to 1,4-naphthalenedione showed significant cytotoxicity against human cervical cancer (HeLa) cells and acute myeloid leukemia cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression .

Case Study: Anticancer Efficacy

In a study conducted by Micheletti et al. (2022), several amino naphthoquinone derivatives were synthesized and evaluated for their anticancer activity. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells, with some derivatives showing IC50 values in the low micromolar range .

Antimicrobial Activity

1,4-Naphthalenedione derivatives have also been investigated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for treating infections.

Table: Antimicrobial Activity of Naphthoquinone Derivatives

CompoundTarget OrganismActivityReference
2-chloro-3-(thiazol-2-yl)amino-naphthoquinoneMycobacterium tuberculosisModerate
2-hydroxy-3-phenylsulfanylmethyl-naphthoquinonePlasmodium falciparumHigh
JugloneVarious fungal strainsSignificant

The antimicrobial mechanisms are thought to involve disruption of microbial cell membranes and interference with essential metabolic pathways .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of naphthoquinone derivatives. For example, compounds derived from 1,4-naphthalenedione have been shown to protect neuronal cells from oxidative stress and inflammation.

The neuroprotective activity is primarily attributed to the ability of these compounds to inhibit the NF-κB signaling pathway and reduce reactive oxygen species (ROS) production. This suggests a potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease .

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